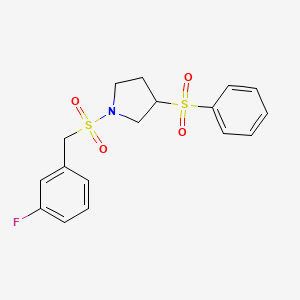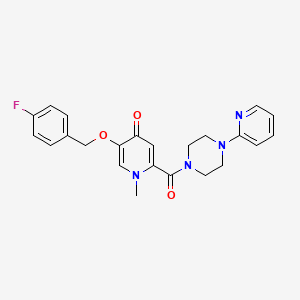
5-((4-fluorobenzyl)oxy)-1-methyl-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “5-((4-fluorobenzyl)oxy)-1-methyl-2-(4-(pyridin-2-yl)piperazine-1-carbonyl)pyridin-4(1H)-one” is also known as BLU-667 or Pralsetinib . It is a highly efficient and selective inhibitor of RET (c-RET), with an IC50 value of 0.4 nM for WT RET (c-RET) .
Molecular Structure Analysis
The molecular formula of this compound is C27H32FN9O2 . The structure includes a fluorobenzyl group, a pyridinyl group, and a piperazine carbonyl group .Wissenschaftliche Forschungsanwendungen
Serotonin Receptor Antagonists
A study by Brea et al. (2002) synthesized and tested compounds as antagonists for serotonin receptors (5-HT(2A), 5-HT(2B), 5-HT(2C)). These antagonists are useful for understanding the role of each 5-HT(2) subtype in pathophysiology. Their research aids in identifying structural features relevant to receptor recognition and discrimination.
Dopamine Receptor Ligands
Yang Fang-wei (2013) synthesized a compound, 2-[4-(4-Fluorobenzyl) piperazin-1-ylmethyl]pyrazolo[1,5-a]pyridine, through several chemical processes. This compound showed potential as a dopamine D4 receptor ligand, indicating its possible applications in neurological research.
Compounds with Antipsychotic Potential
Raviña et al. (2000) investigated a series of butyrophenones with affinities for dopamine and serotonin receptors. They synthesized compounds, including aminomethylbenzo[b]furanones, and evaluated them as antipsychotic agents. Their research contributes to the understanding of compounds that may be effective in treating psychiatric disorders (Raviña et al., 2000).
Orexin Receptor Antagonism in Binge Eating
A study by Piccoli et al. (2012) explored the effects of compounds like GSK1059865 on orexin receptors in a binge eating model in rats. This research helps understand the role of orexin receptors in compulsive food consumption, which could lead to novel treatments for eating disorders (Piccoli et al., 2012).
Mycobacterium tuberculosis Inhibitors
Jeankumar et al. (2013) designed and synthesized a series of compounds as inhibitors of Mycobacterium tuberculosis. One of the compounds showed promising activity against all tests, highlighting its potential as an antituberculosis agent (Jeankumar et al., 2013).
Corrosion Inhibition on Iron
Kaya et al. (2016) investigated the corrosion inhibition properties of piperidine derivatives on iron. Their research, using quantum chemical calculations and molecular dynamics simulations, provides insights into the efficacy of these compounds in protecting metals from corrosion (Kaya et al., 2016).
Eigenschaften
IUPAC Name |
5-[(4-fluorophenyl)methoxy]-1-methyl-2-(4-pyridin-2-ylpiperazine-1-carbonyl)pyridin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H23FN4O3/c1-26-15-21(31-16-17-5-7-18(24)8-6-17)20(29)14-19(26)23(30)28-12-10-27(11-13-28)22-4-2-3-9-25-22/h2-9,14-15H,10-13,16H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LZCRQFOKAQKZDW-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C=C(C(=O)C=C1C(=O)N2CCN(CC2)C3=CC=CC=N3)OCC4=CC=C(C=C4)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H23FN4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
422.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![(1R,9S)-11-(2-Chloroacetyl)-7,11-diazatricyclo[7.3.1.02,7]trideca-2,4-dien-6-one](/img/structure/B2913158.png)
![(5Z)-3-(2,2-dimethoxyethyl)-5-[(dimethylamino)methylidene]-2-sulfanylideneimidazolidin-4-one](/img/structure/B2913160.png)
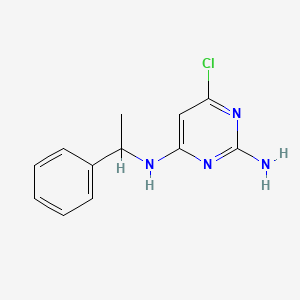
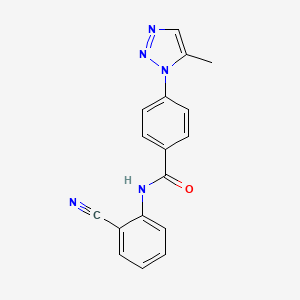
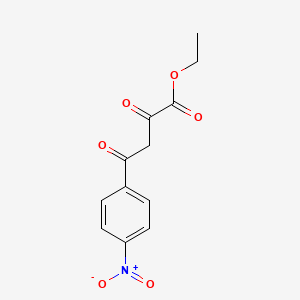
![Tert-butyl 3-[(cyanomethyl)(pyridin-2-yl)carbamoyl]pyrrolidine-1-carboxylate](/img/structure/B2913164.png)

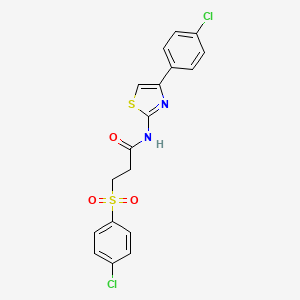
![N-[(3-Methyloxolan-3-yl)methyl]prop-2-enamide](/img/structure/B2913172.png)
![N-[4-(5,6,7,8-Tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl]prop-2-enamide](/img/structure/B2913173.png)
![(E)-2-(1H-benzo[d]imidazol-2-yl)-3-((2,3-dihydrobenzo[b][1,4]dioxin-6-yl)amino)acrylonitrile](/img/structure/B2913174.png)
![2-[4-(Benzenesulfonyl)piperidin-1-yl]-1,3-benzoxazole](/img/structure/B2913176.png)
